5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone
Overview
Description
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone is an organic compound with the chemical formula C10H16O7S and a molecular weight of 280.295 g/mol . It appears as a colorless to light yellow solid and is soluble in water and organic solvents . This compound is commonly used as a chemical intermediate in organic synthesis and nucleic acid analysis .
Preparation Methods
The preparation of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves a series of synthetic steps. One common method involves the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside or methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside with selected aliphatic and heterocyclic aromatic amines . The reaction conditions typically include heating the substrate and a catalyst such as DMAP in a screw cap ampoule at 100°C for 48 hours . Industrial production methods may vary, but they generally follow similar synthetic routes designed by experts in organic chemical synthesis .
Chemical Reactions Analysis
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include sulfonyl halides and pyridine . The major products formed from these reactions are quaternary ammonium salts, which are synthesized by reacting the compound with selected aliphatic and heterocyclic aromatic amines . Additionally, the compound can be used in the preparation of sulfate esters, a reaction first described by Adolph Strecker in 1868 .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used in nucleic acid analysis and modification research, serving as a nucleic acid sequence determination reagent and a fluorescent labeling reagent . In organic synthesis, it acts as a chemical intermediate, facilitating the synthesis of various complex molecules . Its unique properties make it valuable in the development of new analytical techniques and the study of nucleic acid structures .
Mechanism of Action
The mechanism of action of 5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone involves its role as a chemical intermediate in various reactions. It interacts with nucleophiles and outgoing groups to form quaternary ammonium salts . The molecular targets and pathways involved in these reactions include the formation of stable intermediates and the facilitation of nucleophilic substitution reactions . The compound’s ability to form stable intermediates is crucial for its effectiveness in nucleic acid analysis and modification .
Comparison with Similar Compounds
5-O-Methanesulfonate-2,3-O-isopropylidene-2-C-methyl-D-ribonic-gamma-lactone can be compared to other similar compounds such as methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside and methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside . These compounds share similar chemical structures and reactivity patterns but differ in their specific functional groups and reactivity with various nucleophiles . The uniqueness of this compound lies in its specific methanesulfonate group, which imparts distinct reactivity and stability properties .
Properties
IUPAC Name |
[(3aR,6R,6aR)-2,2,3a-trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl]methyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7S/c1-9(2)16-7-6(5-14-18(4,12)13)15-8(11)10(7,3)17-9/h6-7H,5H2,1-4H3/t6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYXEOJWFRCAJ-BRDIYROLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2(O1)C)COS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@H](OC1=O)COS(=O)(=O)C)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.